LogP Tuning: 2-Methyl Provides Intermediate Lipophilicity Between Unsubstituted Parent and 2-Ethyl Analog
The 2-methyl substituent on the imidazo[1,2-a]pyridine scaffold delivers a calculated LogP of 1.64–1.81, which is approximately 0.3–0.5 log units higher than the unsubstituted parent scaffold (imidazo[1,2-a]pyridine, CAS 274-76-0, LogP 1.33–1.35) and approximately 0.8–1.0 log units lower than the 2-ethyl analog (CAS 936-80-1, XLogP 2.6). All three compounds share an identical TPSA of 17.3 Ų, meaning the lipophilicity difference is driven solely by the aliphatic substituent at the 2-position [1][2].
| Evidence Dimension | Octanol-water partition coefficient (LogP / XLogP) |
|---|---|
| Target Compound Data | LogP 1.64 (Molbase); LogP 1.81 (Chemsrc) |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine (parent): LogP 1.33–1.35; 2-Ethylimidazo[1,2-a]pyridine: XLogP 2.6 |
| Quantified Difference | 2-Methyl is ~0.3–0.5 log units more lipophilic than parent; ~0.8–1.0 log units less lipophilic than 2-ethyl analog |
| Conditions | Predicted values (ACD/Labs, XLogP3, or Open Babel estimation methods) |
Why This Matters
For procurement decisions in lead optimization programs, the intermediate LogP of the 2-methyl analog offers a balanced starting point for tuning permeability and solubility without introducing the excessive lipophilicity of the 2-ethyl derivative, which may compromise aqueous solubility and increase metabolic clearance risk.
- [1] Molbase. Imidazo[1,2-a]pyridine (CAS 274-76-0) – PSA: 17.30000; LogP: 1.33430. View Source
- [2] Molbase. 2-Methylimidazo[1,2-a]pyridine (CAS 934-37-2) – PSA: 17.30000; LogP: 1.64270. View Source
